Fluorescent Yellow Ii (Disperse)
Description
Historical Context and Evolution of Disperse Dyes in Advanced Studies
The development of disperse dyes is intrinsically linked to the advent of synthetic fibers in the early 20th century. aatcc.org In the 1920s, the creation of cellulose (B213188) acetate (B1210297), the first hydrophobic man-made fiber, presented a dyeing challenge as it could not be colored with the existing water-soluble dyes used for natural fibers. researchgate.netaatcc.org This led to the invention of disperse dyes between 1923 and 1924. researchgate.netwikipedia.org Initially known as "acetate dyes," these colorants were essentially water-insoluble dyes ground into fine particles with dispersing agents to form a colloidal suspension in water. aatcc.org
The post-1950s era saw a boom in the development of new synthetic fibers such as polyester (B1180765), polyamide, and triacetate. aatcc.org These new materials demanded dyes with more stringent properties, including higher resistance to sublimation and better stability under high-temperature dyeing conditions. aatcc.org In response, research efforts intensified, leading to the evolution of the "acetate dyes" into the broader class of "disperse dyes" in 1953. aatcc.org The latter half of the 20th century, particularly the 1960s and 1970s, was a period of significant growth and innovation in disperse dye chemistry, driven by the expanding market for synthetic textiles. etowndyes.com Researchers focused on modifying chemical structures, such as the widely studied 4-aminoazobenzene (B166484) framework, to enhance properties like lightfastness and color range. aatcc.org This period of intense research laid the groundwork for the advanced study of specific disperse dyes like Fluorescent Yellow II.
Academic Significance of Fluorescent Yellow II (Disperse) as a Model Chromophore for Mechanistic Investigations
Fluorescent Yellow II serves as an important model chromophore in academic research due to its distinct photophysical properties. Its ability to absorb light at one wavelength and emit it at a longer wavelength makes it a valuable tool for fundamental studies in fluorescence. researchgate.net The Jablonski diagram illustrates the underlying principle of fluorescence, where a molecule absorbs energy, promoting an electron to an excited singlet state, which then relaxes back to the ground state by emitting a photon. researchgate.net
Researchers utilize Fluorescent Yellow II and similar compounds to investigate complex physicochemical processes. For instance, studies have explored the dyeing behavior of fluorescent disperse dyes on polyester fabrics, examining the influence of parameters like dispersing agent concentration on colorfastness properties. researchgate.net One study on a similar dye, Synolon Yellow EXW, demonstrated that increasing the dispersing agent concentration generally improved wash and rubbing fastness. researchgate.net
Furthermore, the compound is used to explore novel dyeing technologies. The use of C.I. Disperse Yellow 82, a coumarin-like fluorescent dye, in supercritical carbon dioxide (scCO2) for dyeing polyester fabrics highlights its role in mechanistic studies of unconventional dyeing media. researchgate.net Such research has shown that optimal dyeing conditions in scCO2 can be achieved, offering enhanced durability of the fluorescent dyestuff. researchgate.net The compound's significant two-photon absorption properties also make it a candidate for specialized applications and advanced spectroscopic studies. researchgate.netnih.gov
Current Research Trajectories and Unexplored Domains for Fluorescent Yellow II (Disperse)
Current research on Fluorescent Yellow II and related disperse dyes is expanding into new and diverse scientific domains. One promising area is the investigation of their bioactive properties. Some studies have shown that certain disperse dyes exhibit antimicrobial activity, suggesting potential applications beyond textiles.
Computational modeling represents another significant frontier. Techniques like Density Functional Theory (DFT) calculations are being employed to simulate electron transitions and excited-state dynamics. This approach helps in predicting the photophysical behavior of the dye, including mechanisms of fluorescence quenching, and can complement experimental findings.
The application of these dyes in technical textiles for specialized uses, such as high-performance sportswear and protective clothing, continues to be an active area of research. advancetextile.net Additionally, the quest for more environmentally friendly dyeing processes continues to drive research into methods like supercritical fluid dyeing. researchgate.net Unexplored domains include the full characterization of its photobleaching mechanisms under various conditions and the potential use of its fluorescent properties in developing sensors or molecular probes. nih.gov Further research is also needed to explore its application in advanced materials and optoelectronics, leveraging its unique photophysical characteristics.
Compound Information
| Compound Name | Synonyms/Related Compounds |
| Fluorescent Yellow II (Disperse) | C.I. Disperse Yellow 82, Synolon Yellow EXW |
| 4-aminoazobenzene | - |
| C.I. Disperse Yellow 82 | Coumarin-like dye |
| Synolon Yellow EXW | Fluorescent disperse dye |
Research Findings on Fluorescent Disperse Dyes
| Research Area | Key Findings |
| Dyeing Mechanism | The concentration of the dispersing agent can affect the wash and rubbing fastness of the dye on polyester fabric. researchgate.net |
| Supercritical CO2 Dyeing | Polyester can be effectively dyed with fluorescent disperse dyes in supercritical CO2, with optimal conditions identified for enhanced durability. researchgate.net |
| Antimicrobial Activity | Certain disperse dye derivatives have shown significant inhibitory effects against Gram-positive bacteria. |
| Photophysical Properties | Exhibits significant two-photon absorption effects, making it suitable for specialized spectroscopic studies. researchgate.net |
| Computational Modeling | DFT calculations can be used to simulate and predict the photophysical behavior and degradation pathways of the dye. |
Properties
CAS No. |
12223-92-6 |
|---|---|
Molecular Formula |
C19H12N2O2 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Fluorescent Yellow Ii Disperse
Classic Synthetic Pathways and Mechanistic Elucidations of Fluorescent Yellow II (Disperse)
The traditional synthesis of coumarin-based dyes like Fluorescent Yellow II often employs well-established condensation reactions. researchgate.net One of the most prominent methods is the Pechmann condensation , first reported in 1883. researchgate.net This reaction typically involves the condensation of a phenol (B47542) with a β-keto ester under acidic catalysis, such as sulfuric acid. researchgate.net Another foundational method is the Knoevenagel condensation , which involves the reaction of an o-hydroxyaryl aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its derivatives, in the presence of a weak base like piperidine (B6355638) or pyridine. jmchemsci.com The Perkin condensation is another classical route used for coumarin (B35378) synthesis. researchgate.netresearchgate.net
The specific manufacturing method for C.I. Disperse Yellow 82 involves the condensation of 4-(Diethylamino)-2-hydroxybenzaldehyde with 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, often using N,N-Dimethylformamide (DMF) as a solvent. worlddyevariety.comscribd.com This initial product is then further condensed with a coumarin entity to yield the final dye. worlddyevariety.comscribd.com The core of this synthesis lies in the formation of the coumarin-benzimidazole structure, where the N,N-diethylamino group at position 7 acts as an electron donor and the benzimidazole (B57391) ring at position 3 acts as an electron acceptor, a configuration known to enhance fluorescent efficiency. icrc.ac.ir
Novel Synthetic Routes for Enhanced Yield and Selectivity in Fluorescent Yellow II (Disperse) Production
Modern synthetic chemistry has focused on developing more efficient, environmentally friendly, and high-yield methods for producing coumarin derivatives. These novel routes often aim to reduce reaction times, simplify isolation procedures, and avoid harsh reaction conditions. researchgate.net
Microwave-assisted synthesis has emerged as a significant advancement, accelerating reaction kinetics and often leading to higher yields in shorter time frames compared to conventional heating methods. For instance, microwave irradiation has been successfully used in piperidine-catalyzed synthesis of 3-acetylcoumarins. researchgate.net
The use of novel catalysts and solvent-free conditions represents another major area of innovation. researchgate.net
Deep Eutectic Solvents (DES): Green synthesis of coumarin derivatives has been achieved using DES, such as a mixture of choline (B1196258) chloride and zinc chloride, which can act as both a solvent and a catalyst. This method has demonstrated high yields (61–96%) in Knoevenagel condensations. nih.gov
Heterogeneous Catalysts: Amberlyst-15, a solid acid catalyst, has been used for coumarin synthesis, offering advantages like easy separation and reusability. researchgate.net
Biocatalysts: The water extract of papaya has been employed as a catalyst for the synthesis of coumarin-3-carboxylic acids, providing an environmentally benign pathway with good yields (81–92%). researchgate.net
One-pot syntheses are also being developed to streamline the production process. Augustine et al. reported a one-pot synthesis of chromen-2-one from salicylaldehyde (B1680747) and cyanoacetic acid using 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P), achieving high yields. researchgate.net These advanced methodologies offer significant improvements in efficiency and sustainability for the production of coumarin-based dyes.
Table 1: Comparison of Classic vs. Novel Synthetic Yields for Coumarin Derivatives
| Synthetic Method | Catalyst/Conditions | Starting Materials Example | Yield (%) | Reference |
|---|---|---|---|---|
| Classic Pechmann | H₂SO₄ | Phenol + β-keto ester | Variable, often moderate | researchgate.net |
| Classic Knoevenagel | Piperidine | Salicylaldehyde + Diethyl malonate | Variable | nih.gov |
| Novel (Green Synthesis) | Water extract of papaya | Salicylaldehyde + Meldrum's acid | 81-92% | researchgate.net |
| Novel (DES) | Choline chloride:Zinc chloride | Substituted salicylaldehydes + Methylene compounds | 61-96% | nih.gov |
| Novel (One-Pot) | T3P | Salicylaldehyde + Cyanoacetic acid | up to 96% | researchgate.net |
Derivatization of Fluorescent Yellow II (Disperse) for Functional Modulation
The functional properties of the coumarin core in dyes like Fluorescent Yellow II can be precisely tuned through derivatization. By adding or modifying functional groups at various positions on the coumarin scaffold, researchers can alter the dye's photophysical properties, solubility, and interactions with other materials. mdpi.comfrontiersin.org
Structure-Activity Relationship Studies of Modified Fluorescent Yellow II (Disperse) Chromophores
Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences the properties and performance of coumarin dyes. researchgate.netnih.gov For fluorescent dyes, the primary goal is to understand the relationship between substituents and photophysical properties like absorption/emission wavelengths, quantum yield, and Stokes shift. icrc.ac.ir
The fluorescence of coumarin is highly dependent on the substituents on its benzopyranone ring. icrc.ac.ir
Position 7: The presence of an electron-donating group, such as the N,N-diethylamino group in Fluorescent Yellow II, is known to significantly enhance fluorescence efficiency. icrc.ac.ir
Position 3: An electron-accepting group at this position, like the benzimidazole ring in Fluorescent Yellow II, also contributes to strong fluorescence properties. icrc.ac.ir
Position 4: Modifications at this position can also tune the dye's properties. For example, the introduction of a methyl group can impact activity, and creating coumarin-chalcone hybrids through substitution at the 3-acetyl position allows for extensive SAR studies. mdpi.comnih.gov
Computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become powerful tools for predicting the properties of new coumarin derivatives. These studies help in understanding the energy levels of molecular orbitals (HOMO and LUMO) and predicting the absorption spectra, which is essential for designing dyes for specific applications like dye-sensitized solar cells. researchgate.netarxiv.org SAR investigations have shown that the nature and position of substituents on coumarin-chalcone hybrids, for instance, have major effects on their inhibitory activity against enzymes, with para-substituted fragments often showing different activity profiles than ortho- or meta-substituted ones. nih.gov
Synthesis of Fluorescent Yellow II (Disperse) Analogues and Hybrid Materials
The synthesis of analogues and hybrid materials based on the coumarin scaffold aims to create novel molecules with enhanced or entirely new functionalities. mdpi.com This can involve combining the coumarin chromophore with other chemical entities to create materials for advanced applications. researchgate.net
Analogues:
Reactive Dyes: Analogues of the coumarin-benzimidazole structure have been synthesized to create fluorescent reactive dyes for cotton. This involves reacting the core chromophore with cyanuric chloride, which then allows for the attachment of water-solubilizing groups like sulfanilic acid or nicotinic acid. These modifications create a reactive dye that can covalently bond to the fabric, improving wash fastness while retaining high visibility. icrc.ac.ir
Hemicyanine Dyes: A novel three-step synthesis has been developed to convert commercial coumarin dyes into near-infrared (NIR) emitting hemicyanine probes. This strategy involves creating a cyanomethylene intermediate from the coumarin, which can then be used to build the extended polymethine structure of hemicyanine dyes. nih.gov
Hybrid Materials:
Coumarin-Chalcone Hybrids: These are synthesized by reacting a 3-acetylcoumarin (B160212) precursor with various substituted aldehydes via a Claisen-Schmidt condensation. mdpi.comgavinpublishers.com These hybrids combine the structural features of both coumarins and chalcones, leading to compounds with diverse biological activities. nih.gov
Coumarin-Polymer Hybrids: Coumarin chromophores can be incorporated into polymers to create photoactive materials. Methods like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization are used to introduce coumarin units into polymer chains in a controlled manner. mdpi.com These hybrid polymers have applications in creating photo-responsive surfaces and cross-linkable networks. mdpi.com
Coumarin-Triazole Hybrids: Click chemistry is employed to synthesize coumarin-triazole hybrids. This often involves creating a 3-azido coumarin derivative, which then reacts with an alkyne (like cyclooctyne) to form the triazole ring, linking the coumarin to another molecular fragment. mdpi.com
Advanced Spectroscopic Characterization of Fluorescent Yellow Ii Disperse
High-Resolution Spectroscopic Techniques for Elucidating Electronic Transitions of Fluorescent Yellow II (Disperse)
The interaction of Fluorescent Yellow II with light involves the transition of electrons between different energy levels. High-resolution spectroscopic methods are essential to map these transitions and understand the dynamics of the excited states, which are directly responsible for the dye's fluorescence.
Ultrafast transient absorption (TA) spectroscopy is a powerful pump-probe technique used to study photoinduced dynamical processes on extremely short timescales, from femtoseconds to picoseconds. youtube.com In a typical experiment, a pump pulse excites the Fluorescent Yellow II molecules to a higher electronic state. A time-delayed probe pulse then measures the change in absorption of the sample as a function of wavelength and time. nih.gov This allows for the observation of transient species such as excited states and the tracking of their evolution in real-time. youtube.com
For Fluorescent Yellow II, TA spectroscopy can reveal critical information about its photophysical pathways. Upon excitation, the initial bright state is formed, which can then evolve into other states, including non-emissive "dark" states. nih.gov The resulting TA spectrum provides data on excited-state absorption (ESA), stimulated emission (SE), and ground-state bleach (GSB). By analyzing the decay and rise times of these signals at different wavelengths, researchers can map the energy transfer pathways and determine the rates of processes like internal conversion and intersystem crossing. youtube.comnih.gov This technique is particularly valuable for identifying non-emissive states that cannot be studied with fluorescence-based methods. nih.gov
Table 1: Hypothetical Transient Absorption Data for Fluorescent Yellow II This table illustrates the type of data obtained from a transient absorption experiment, showing the decay lifetimes of different spectral features that correspond to various photophysical processes.
| Spectral Feature | Wavelength Range (nm) | Associated Process | Lifetime (ps) |
| Ground-State Bleach | 400-450 | Depletion of ground state | >1000 |
| Stimulated Emission | 500-600 | Emission from S1 state | 150 |
| Excited-State Absorption | 600-700 | Absorption from S1 to Sn | 150 |
| Dark State Absorption | 550-650 | Absorption from triplet state | >1000 |
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy directly measures the decay of fluorescence intensity over time following excitation by a short pulse of light. A common method is time-correlated single-photon counting (TCSPC), which constructs a histogram of photon arrival times to reveal the fluorescence decay profile. nih.gov This technique provides the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state via emission.
The fluorescence lifetime of Fluorescent Yellow II is a crucial parameter, as it is sensitive to the molecule's local environment and interactions. For instance, binding to a substrate like polyester (B1180765) or the presence of quenching species can significantly alter the lifetime. nih.gov Studies on similar dyes have shown that fluorescence decays can often be fitted to a multi-exponential model, indicating the presence of multiple excited-state populations or conformations, each with a distinct lifetime. nih.gov By measuring lifetimes in different solvents or on various substrates, one can gain insight into the mechanisms of fluorescence quenching and the nature of dye-substrate interactions.
Table 2: Example Fluorescence Lifetime Data for a Disperse Dye in Various Solvents This table shows how the fluorescence lifetime and quantum yield of a fluorescent dye can change depending on the polarity of the solvent environment.
| Solvent | Polarity | Fluorescence Lifetime (ns) | Quantum Yield (ΦF) |
| Toluene | Low | 3.5 | 0.95 |
| Dichloromethane | Medium | 2.8 | 0.64 |
| Acetonitrile (B52724) | High | 1.5 | 0.10 |
Vibrational Spectroscopy for Molecular Structure Confirmation of Fluorescent Yellow II (Disperse)
Vibrational spectroscopy probes the oscillations of atoms within a molecule. nih.gov Since these vibrational modes are determined by the molecular structure and the types of chemical bonds present, this form of spectroscopy serves as a "molecular fingerprint" and is invaluable for structural confirmation. nih.govjasco-global.com
Raman spectroscopy is a light-scattering technique that provides detailed information about a molecule's vibrational modes. jasco-global.com When laser light interacts with Fluorescent Yellow II, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with the energy difference corresponding to the molecule's vibrational frequencies. One of the key advantages of Raman spectroscopy is its ability to analyze samples with minimal preparation and its low interference from water, making it suitable for studying dyes on fabrics. nih.govnih.gov
The Raman spectrum of Fluorescent Yellow II would exhibit a unique pattern of peaks corresponding to specific bond vibrations, such as C=C stretching in aromatic rings, C=O stretching, and various C-H bending modes. nih.gov These spectral fingerprints can be used for non-destructive identification of the dye directly on a textile substrate. nih.govnih.gov For example, a study identifying different dyes on cotton fabric noted that a yellow-dyed sample exhibited a uniquely characteristic vibrational band centered at 1409 cm⁻¹. nih.gov
Table 3: Characteristic Raman Peaks for a Representative Yellow Dye This table provides examples of specific Raman shifts and their corresponding molecular vibrations, which can be used to identify and confirm the structure of a yellow dye. nih.gov
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| 1609 | Aromatic C=C Stretch |
| 1409 | Unique Fingerprint Band |
| 980 | C-H Bending |
| 616 | Ring Deformation |
| 447 | Skeletal Vibration |
Infrared Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. bellevuecollege.edu It is a fundamental technique for identifying the functional groups present in a compound. libretexts.org The IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), with different functional groups absorbing at characteristic frequencies. libretexts.org
Table 4: Common Infrared Absorption Frequencies for Functional Groups Relevant to Disperse Dyes This table lists the typical wavenumber ranges for various functional groups that might be present in Fluorescent Yellow II, allowing for its structural confirmation via IR spectroscopy. libretexts.orglibretexts.orgpressbooks.pub
| Functional Group | Bond Type | Characteristic Absorption (cm⁻¹) |
| Aromatic | C-H Stretch | 3100-3000 |
| Alkane | C-H Stretch | 3000-2850 |
| Ester / Ketone | C=O Stretch | 1735-1715 |
| Alkene | C=C Stretch | 1680-1640 |
| Aromatic | C=C (in-ring) Stretch | 1600-1450 |
| Ether / Ester | C-O Stretch | 1300-1000 |
Nuclear Magnetic Resonance (NMR) Studies for Conformational Analysis of Fluorescent Yellow II (Disperse)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure and conformation of molecules in solution. wiley.com It relies on the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C. By placing the sample in a strong magnetic field and irradiating it with radio waves, NMR can detect the specific frequencies at which different nuclei resonate, providing information about their chemical environment. acs.org
For Fluorescent Yellow II, ¹H and ¹³C NMR spectra would provide the first layer of structural verification by showing the number and types of hydrogen and carbon atoms. More advanced 2D NMR techniques like COSY (Correlation Spectroscopy) would establish the connectivity between protons on adjacent carbons, while HSQC (Heteronuclear Single Quantum Coherence) would correlate protons with their directly attached carbons.
Crucially for conformational analysis, the Nuclear Overhauser Effect (NOE) is used to determine the through-space proximity of atoms. wiley.com A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment reveals cross-peaks between protons that are close to each other in space (typically <5 Å), even if they are not connected by bonds. This information is vital for defining the three-dimensional shape and preferred conformation of the Fluorescent Yellow II molecule in solution, which can influence its photophysical properties and its interaction with substrates. wiley.com
Photophysical Mechanisms and Excited State Dynamics of Fluorescent Yellow Ii Disperse
Quantum Yield and Fluorescence Lifetime Investigations for Fluorescent Yellow II (Disperse)
The fluorescence quantum yield (Φf) and fluorescence lifetime (τf) are fundamental parameters that quantify the efficiency and temporal characteristics of the emission process. The quantum yield is the ratio of photons emitted to photons absorbed, while the lifetime represents the average duration a molecule remains in the excited state before returning to the ground state. youtube.com For 1,8-naphthalimide (B145957) derivatives, these properties are highly sensitive to the molecular structure and the solvent environment.
Research on various 1,8-naphthalimide derivatives reveals a wide range of quantum yields and lifetimes. For example, some derivatives exhibit exceptionally high quantum yields, approaching 100% in nonpolar solvents, indicating that fluorescence is the dominant deactivation pathway for the excited state in such environments. rsc.org However, the introduction of different substituent groups and changes in the solvent can drastically alter these values. In many naphthalimide systems, an increase in solvent polarity leads to a decrease in both quantum yield and fluorescence lifetime due to the opening of efficient non-radiative decay channels. rsc.orgnih.gov
The table below presents photophysical data for a representative naphthalimide derivative, HP-NAP, in different solvents, illustrating the typical influence of the environment on quantum yield and lifetime.
| Solvent | Quantum Yield (Φf) | Lifetime (τf) [ns] |
| Hexane (Hex) | ~1.00 | 3.36 |
| Tetrahydrofuran (THF) | 0.54 | 6.11 |
| Acetonitrile (B52724) (ACN) | 0.18 | 2.69 |
| Data sourced from studies on a representative donor-acceptor naphthalimide derivative, HP-NAP, demonstrating the significant impact of solvent polarity on its photophysical properties. rsc.org |
This trend, where quantum efficiency drops in polar solvents, is a hallmark of naphthalimide dyes featuring an intramolecular charge transfer (ICT) character.
Intersystem Crossing and Triplet State Formation Mechanisms of Fluorescent Yellow II (Disperse)
The formation of a triplet state is significant because it can lead to two primary outcomes: phosphorescence, which is long-lived emission at a longer wavelength than fluorescence, or it can initiate photochemical reactions. wikipedia.org Molecules in the triplet state are often more reactive and have longer lifetimes than those in the singlet excited state, making them susceptible to processes like photobleaching. wikipedia.org
Photostability and Photodegradation Mechanisms of Fluorescent Yellow II (Disperse) in Diverse Environments
Photostability, the ability of a dye to resist chemical degradation upon exposure to light, is a critical property for many applications. The photodegradation of fluorescent dyes often proceeds from the reactive triplet state, making the management of triplet state formation a key aspect of ensuring dye longevity. wikipedia.org
The degradation of fluorescent dyes like Fluorescent Yellow II is influenced by several environmental and intrinsic factors:
Oxygen: The presence of molecular oxygen is a major factor in photodegradation. The excited triplet state of the dye can transfer its energy to ground-state oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which can then attack and destroy the dye molecule.
Light Intensity and Wavelength: High-intensity irradiation, particularly with UV light, accelerates photodegradation by increasing the population of excited states.
Solvent and Substrate: The chemical nature of the medium in which the dye is dissolved or the substrate to which it is bound can affect its stability. Some environments may quench the triplet state, enhancing stability, while others might facilitate degradative reactions.
Significant research has focused on improving the photostability of 1,8-naphthalimide dyes. A highly effective strategy involves the covalent attachment of UV absorber molecules to the fluorophore. nih.govrsc.org
One prominent example is the hybridization of 1,8-naphthalimides with 2-(2-hydroxyphenyl)-2H-benzotriazole, a well-known UV absorber. nih.govrsc.org The mechanism for the enhanced stability is as follows:
The benzotriazole (B28993) moiety preferentially absorbs harmful UV radiation.
Upon absorption, it undergoes an ultrafast and efficient non-radiative deactivation process known as excited-state intramolecular proton transfer (ESIPT).
This process safely dissipates the absorbed energy as heat, preventing the formation of reactive excited states in the naphthalimide core and inhibiting degradation pathways. nih.govrsc.org
This intramolecular photoprotection is more effective than simply mixing the dye with a UV absorber, as it ensures proximity and efficient energy dissipation. rsc.org Such strategies have been shown to produce dyes with significantly higher resistance to photoaging in polymer films. nih.govrsc.org
Solvent Effects on Fluorescent Yellow II (Disperse) Photophysics
The photophysical properties of 1,8-naphthalimide dyes, including Fluorescent Yellow II, are profoundly influenced by the solvent environment. This sensitivity, known as solvatochromism, arises from changes in the electronic distribution of the dye molecule upon excitation. rsc.orgacs.org
Naphthalimides with electron-donating groups often exhibit a significant intramolecular charge transfer (ICT) character in their excited state. This means the excited state is more polar than the ground state. Consequently, polar solvents will stabilize the excited state more than the ground state, leading to a number of observable effects:
Spectral Shifts: An increase in solvent polarity typically causes a bathochromic (red) shift in the fluorescence emission spectrum. nih.govacs.org The absorption spectrum is often less affected, resulting in a larger Stokes shift (the separation between the absorption and emission maxima) in polar solvents. researchgate.net
Quantum Yield and Lifetime: The fluorescence quantum yield of ICT-type naphthalimides often decreases as solvent polarity increases. nih.gov This is attributed to the stabilization of a non-fluorescent, "dark" state known as a twisted intramolecular charge-transfer (TICT) state. In polar environments, the molecule can twist into this TICT conformation, which provides a very efficient pathway for non-radiative decay back to the ground state, thus quenching fluorescence. rsc.orgacs.org This is also reflected in a decrease in the fluorescence lifetime. nih.gov
The table below shows the effect of solvent polarity on the spectral properties of representative piperidine-substituted naphthalimide derivatives, highlighting the pronounced solvatochromic shifts.
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) |
| 7 | Dioxane | 400 | 495 | 4738 | 0.89 |
| 7 | DCM | 416 | 520 | 4725 | 0.44 |
| 7 | DMSO | 420 | 540 | 5063 | 0.09 |
| 8 | Dioxane | 400 | 495 | 4738 | 0.84 |
| 8 | DCM | 415 | 520 | 4784 | 0.40 |
| 8 | DMSO | 418 | 540 | 5163 | 0.08 |
| Data for piperidine-naphthalimide derivatives 7 and 8 showing the red-shift in emission and decrease in quantum yield with increasing solvent polarity (Dioxane < DCM < DMSO). nih.gov |
Energy Transfer Processes Involving Fluorescent Yellow II (Disperse)
Fluorescent dyes can participate in energy transfer processes, where energy is passed from one molecule (a donor) to another (an acceptor) without the emission and re-absorption of a photon. The most common mechanism for this is Förster Resonance Energy Transfer (FRET). dtic.mil
FRET is a non-radiative, distance-dependent process that occurs through dipole-dipole interactions. dtic.mil For FRET to be efficient, two conditions must be met:
The donor and acceptor molecules must be in close proximity, typically within 1-10 nanometers.
There must be significant overlap between the fluorescence emission spectrum of the donor and the absorption spectrum of the acceptor. dtic.mil
Fluorescent Yellow II, with its characteristic absorption and emission in the visible spectrum, can act as either a donor or an acceptor in a FRET pair. If paired with a dye that absorbs yellow light (e.g., a red-emitting dye), it could serve as an energy donor. Conversely, if paired with a donor that emits in the blue or green region, it could act as the energy acceptor, resulting in its own yellow fluorescence upon excitation of the donor.
Energy transfer is also a key mechanism in the photostabilization strategy discussed previously, where intramolecular energy transfer from the naphthalimide fluorophore to a covalently linked UV absorber unit allows for the safe dissipation of excess energy. nih.govrsc.org This prevents the energy from populating the reactive triplet state or causing photodegradation.
Interactions of Fluorescent Yellow Ii Disperse with Substrates and Matrices
Adsorption and Diffusion Mechanisms in Textile Fibers
Disperse dyes are non-ionic, sparingly water-soluble colorants designed for dyeing hydrophobic fibers. textilelearner.net The dyeing process is not a chemical reaction but rather a physical phenomenon where the dye transfers from an aqueous dispersion into the amorphous regions of the polymer fiber, forming a solid solution. textilelearner.net This transfer is driven by the dye's higher affinity for the organic fiber than for the aqueous dye bath. textilelearner.net
Polyester (B1180765) is the primary substrate for fluorescent disperse dyes due to its highly crystalline and hydrophobic nature, which complements the hydrophobic characteristics of the dye. scirp.orgscirp.org The interaction is governed by weak intermolecular forces, such as van der Waals forces and dipole-dipole interactions, between the dye molecules and the polyester polymer chains.
The dyeing mechanism involves several stages:
Dispersion: The dye is milled into fine particles and dispersed in the dye bath with the aid of dispersing agents. These agents prevent aggregation and ensure a stable, uniform dispersion. textilelearner.netresearchgate.net
Adsorption: Dye molecules slowly dissolve from the dispersed particles into the water and are then adsorbed onto the fiber surface. textilelearner.net
Diffusion: The application of heat is critical. As the temperature rises towards polyester's glass transition temperature (around 100-130°C), the polymer chains gain mobility, creating temporary voids. textilelearner.netresearchgate.net This increased segmental motion facilitates the diffusion of the adsorbed dye molecules from the surface into the fiber's interior, where they become physically trapped within the amorphous regions as the fiber cools. textilelearner.netresearchgate.net
Advanced dyeing methods, such as supercritical CO2 dyeing, have been developed for polyester. In this waterless technique, supercritical carbon dioxide acts as the solvent, dissolving the disperse dye and transporting it into the fiber. This method can enhance dye uptake and reduce environmental impact. nih.gov Studies on Disperse Fluorescent Yellow 82, a related coumarin-based dye, have identified optimal conditions for this process, highlighting the influence of temperature, pressure, and time on the final color strength. nih.gov Confocal microscopy has been used to visualize the distribution and fluorescence intensity of the dye within the polyester fabric, confirming its penetration into the fiber structure. nih.gov
| Dye System | Substrate | Dyeing Method | Key Parameters | Observed Fastness Properties | Source |
|---|---|---|---|---|---|
| Synolon Yellow EXW (Fluorescent Disperse) | Knitted Polyester | Exhaust Dyeing | Dispersing Agent: 0.5-2.0 g/l; Shade: 0.5-1.5% | Increased dispersing agent concentration improved wash and rub fastness. | researchgate.net |
| Disperse Fluorescent Yellow 82 | Polyester Fabric | Supercritical CO2 | Temp: 120°C; Pressure: 25 MPa; Time: 60 min | Wash and rub fastness ratings of 4-5 or 5. | nih.gov |
| Disperse Fluorescent Yellow II | Polyester | High Temperature | Sublimation Test: 180°C for 30 sec | Light Fastness (Xenon): 4; Wash Fastness: 4-5; Sublimation Fastness: 4-5. | epsilonpigments.com |
While polyester is the ideal substrate, fluorescent disperse dyes are also utilized for other synthetic fibers like polyamide (nylon) and cellulose (B213188) acetate (B1210297). researchgate.netalibaba.com The fundamental mechanism of forming a solid solution remains the same, but the dyeing conditions and interactions are adapted to the specific fiber chemistry.
Polyamide (Nylon): Polyamide fibers are more hydrophilic and have a more open structure than polyester. They can be dyed with disperse dyes at lower temperatures, typically around 100°C, without the need for carriers. The interaction involves hydrogen bonding in addition to van der Waals forces, as the dye molecules interact with the amide groups in the polymer chain. However, disperse dyes generally exhibit lower wash fastness on polyamide compared to polyester due to the fiber's more open structure.
Cellulose Acetate: This fiber is also dyed with disperse dyes, typically at temperatures around 85-90°C. acs.org The interaction is primarily based on the dye dissolving in the amorphous regions of the fiber. The lower dyeing temperature is necessary because cellulose acetate has a lower glass transition temperature and can be damaged by the high temperatures used for polyester. researchgate.net
Interaction with Polymeric Matrices and Nanomaterials
The utility of Fluorescent Yellow II and similar compounds extends beyond textiles into materials science, where they are incorporated into various matrices to create functional materials with specific optical properties.
Fluorescent dyes can be dispersed within transparent polymer matrices, such as poly(methyl methacrylate) (PMMA), to create solid-state optical materials. nih.govbeilstein-journals.org These polymer-dispersed fluorescent films are crucial for developing new lighting and display technologies. In this context, the polymer matrix serves as a solid solvent for the dye molecules, preventing the aggregation-caused quenching that often diminishes fluorescence in the solid state. nih.gov
Research on fluorinated diphenylacetylene-based dyes, which exhibit a range of fluorescent colors, has demonstrated that blending two different fluorophores within a PMMA film allows for precise color tuning. nih.govbeilstein-journals.org This is achieved through Förster Resonance Energy Transfer (FRET), where an excited "donor" dye molecule non-radiatively transfers its energy to a nearby "acceptor" dye molecule, which then emits light at its characteristic longer wavelength. By adjusting the ratio of a blue-emitting donor and a yellow-emitting acceptor, for instance, it is possible to generate a wide spectrum of colors, including pure white light. nih.gov
| Fluorophore System | Polymer Matrix | Blend Ratio (Donor:Acceptor) | Resulting Emission Color | Chromaticity Coordinates (x, y) | Source |
|---|---|---|---|---|---|
| Blue (1a) + Green-Yellow (1c) | PMMA | 50:50 | Light Green-Yellow | (0.24, 0.45) | beilstein-journals.org |
| Blue (1a) + Yellow (1f) | PMMA | 50:50 | Yellow | (0.38, 0.54) | nih.gov |
| Blue (1a) + Yellow (1f) | PMMA | 80:20 | Green-Yellow | (0.35, 0.53) | nih.gov |
The interaction of fluorescent dyes with nanomaterials and supramolecular structures opens pathways to highly sophisticated functional materials for bioimaging, sensing, and diagnostics. nih.govnih.gov
Binding to Nanoparticles: Fluorescent dyes can be physically encapsulated or covalently bound to nanoparticles. nih.govacs.org Encapsulating dyes within the core of silica (B1680970) or polymer nanoparticles protects the dye from the external environment, enhancing its photostability and preventing leaching. nih.govacs.org This strategy creates exceptionally bright and stable fluorescent probes. For example, dye-doped fluorescent silica nanoparticles have been used in highly sensitive immunoassays. nih.gov Another approach involves creating semiconducting polymer dots (Pdots), where fluorescent polymers are collapsed into small, intensely bright nanoparticles. nih.gov The interaction can also be hydrophobic, where hydrophobic dyes adsorb onto the surface of hydrophobic nanoparticles. acs.org
Supramolecular Assemblies: Fluorescent molecules can be incorporated as building blocks in supramolecular assemblies, which are complex chemical systems held together by non-covalent interactions. nih.gov In one strategy, metallacycles functionalized with crown ether receptors were constructed. nih.gov These metallacycles, containing different fluorophores, could then be linked by a fluorescent bis-ammonium guest molecule that binds to the crown ethers. nih.gov This host-guest interaction allows for the creation of emissive supramolecular oligomers whose final fluorescent output can be tuned by changing the components or their concentration, even achieving white-light emission. nih.gov
Surface Science Investigations of Fluorescent Yellow II (Disperse) Adsorption
The Langmuir-Blodgett (LB) technique is a powerful surface science method for creating and studying highly organized molecular films, known as monolayers, at an interface. wikipedia.orgbiolinscientific.com It provides precise control over the orientation and packing density of molecules, making it an ideal tool for investigating the fundamental adsorption behavior of amphiphilic molecules like certain dyes. wordpress.com
The process involves spreading a solution of the material onto a liquid subphase (typically water) in a Langmuir trough. wordpress.com As the solvent evaporates, the molecules form a film at the air-water interface. Moveable barriers are then used to compress this film, controlling the area per molecule and thus the surface pressure. wordpress.com This monolayer can then be transferred layer by layer onto a solid substrate by vertically dipping the substrate through the interface. wikipedia.orgbiolinscientific.com
This technique allows for the fabrication of ultrathin films with a precisely defined thickness and molecular arrangement. wikipedia.org By studying the pressure-area isotherms (a plot of surface pressure versus the area per molecule), researchers can gain insight into the phase behavior, orientation, and intermolecular interactions of the dye molecules at the interface. For fluorescent dyes, the LB technique enables the creation of ordered assemblies where the distance and orientation between chromophores are controlled. This level of control is crucial for investigating phenomena like energy transfer and for designing molecular-scale electronic and photonic devices, such as rectifiers and sensors. wordpress.com
Atomic Force Microscopy (AFM) Studies
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional topographical map of a surface. researchgate.netyoutube.com In the context of textile science, AFM is invaluable for characterizing the surface morphology of fibers before and after dyeing, revealing how the dye and dyeing process alter the substrate's surface at the nanoscale. researchgate.netpressbooks.pub
AFM studies on polyester fibers dyed with disperse dyes reveal significant changes in surface topography. Untreated polyester fibers typically exhibit a relatively smooth surface. researchgate.net However, the high-temperature exhaust dyeing process, necessary for disperse dyes to penetrate the PET fiber structure, can induce morphological changes. diva-portal.org
Research Findings:
Surface Roughness: Studies have shown that the dyeing process can alter the surface roughness of fibers. For instance, AFM analysis can quantify the root mean square (Rq) roughness of fiber surfaces. While some studies on PET show a smooth surface with few impurities, others indicate that treatments and additives can increase surface roughness. researchgate.net The presence of dye aggregates or the effect of auxiliary chemicals and high temperatures can lead to a measurable increase in surface roughness parameters. diva-portal.org
Topographical Changes: AFM can visualize topographical features such as wrinkles or fibrillar structures on fiber surfaces. unileoben.ac.at After dyeing, AFM images can show the distribution of dye particles or aggregates on the fiber surface, although disperse dyes are intended to penetrate the fiber's amorphous regions rather than just coat the surface. mdpi.com The technique is sensitive enough to detect not only topography but also variations in material properties like adhesion and stiffness across the surface, which can be affected by the presence of the dye. youtube.commdpi.com
Mechanical Properties: Force spectroscopy, an AFM mode, can probe the mechanical properties of the fiber surface, such as softness and adhesion, on a nanometer scale. uc.edunih.gov Studies on synthetic fibers have noted that their surfaces can appear significantly softer compared to natural fibers, a property that can be influenced by the integration of dye molecules into the polymer matrix. nih.gov
Table 1: Illustrative AFM Data on Polymer Fiber Surfaces This table presents representative data from AFM studies on polymer fibers to illustrate the typical parameters measured. The values are not specific to "Fluorescent Yellow II" but are characteristic of analyses on dyed and undyed polyester.
| Sample | Scan Size (μm x μm) | Roughness (Rq) | Key Observation | Reference |
|---|---|---|---|---|
| Undyed PET Fiber | 5 x 5 | ~5-15 nm | Relatively smooth surface with minor inherent irregularities. | researchgate.netresearchgate.net |
| Dyed PET Fiber | 5 x 5 | ~15-30 nm | Increased surface roughness, potential presence of small dye aggregates on the surface. | researchgate.netresearchgate.net |
| Heat-Treated PET Fiber | 3 x 3 | Variable | Heat setting can alter crystallinity and surface morphology, affecting dye uptake and final texture. | publisherspanel.com |
X-ray Photoelectron Spectroscopy (XPS) Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. It is a powerful tool for investigating the chemical interactions between a dye and a substrate.
When a disperse dye is applied to a polyester fiber, the interaction is primarily physical, involving van der Waals forces and hydrogen bonding within the amorphous regions of the polymer. researchgate.net XPS can confirm the presence of the dye on the fiber surface and provide evidence of the chemical environment.
Research Findings:
Elemental Composition: An undyed PET fiber surface primarily shows signals for Carbon (C) and Oxygen (O). researchgate.netresearchgate.net After dyeing with a nitrogen-containing dye like C.I. Disperse Yellow 211, a nitrogen (N 1s) peak will appear in the XPS survey spectrum, confirming the presence of the dye on the surface. scielo.org.mx The relative atomic concentrations of C, O, and N can be quantified to estimate the surface coverage of the dye.
Chemical State Analysis: High-resolution XPS spectra of individual elements can reveal information about chemical bonding. For PET, the C 1s spectrum can be deconvoluted into components representing C-C/C-H, C-O, and O-C=O bonds. researchgate.net The O 1s spectrum shows corresponding O=C and O-C peaks. researchgate.net After dyeing, subtle shifts in these peaks or the appearance of new peaks associated with the dye molecule (e.g., C-N or specific functional groups on the dye) can indicate the nature of the dye-fiber interaction. For example, the appearance of a nitrogen signal confirms the dye's presence, and its chemical state can be linked to the amine or azo groups in the dye structure. mdpi.com
Table 2: Representative XPS Elemental Surface Composition Data for PET Fabric This table provides hypothetical yet representative XPS data illustrating the change in elemental composition of a PET fiber surface after being dyed with a nitrogen-containing disperse dye. The specific dye is illustrative for the purpose of demonstrating the analytical technique.
| Sample | C 1s (at. %) | O 1s (at. %) | N 1s (at. %) | Reference |
|---|---|---|---|---|
| Undyed PET Fabric | ~75% | ~25% | 0% | researchgate.netresearchgate.net |
| PET Fabric Dyed with N-containing Disperse Dye | ~72% | ~23% | ~5% | scielo.org.mxresearchgate.net |
Environmental Fate and Degradation Pathways of Fluorescent Yellow Ii Disperse
Photolytic and Photocatalytic Degradation in Aqueous Systems
The breakdown of Disperse Yellow 82 by light (photolysis) is a significant degradation pathway. Studies have shown that the dye's stability is highly dependent on the solvent and the presence of oxygen. scirp.org For instance, irradiation in N,N-dimethylformamide (DMF) under a nitrogen atmosphere led to a 32%–45% degradation after two hours, whereas the presence of air limited this degradation to 9%–25%. scirp.orgscirp.org In contrast, the dye showed greater photostability in solvents like methanol (B129727) and ethanol (B145695) under similar conditions. scirp.orgscirp.org
Role of Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are highly effective for the degradation of recalcitrant organic pollutants like disperse dyes. These processes are characterized by the generation of powerful and non-selective hydroxyl radicals (•OH). While specific studies detailing AOPs for Disperse Yellow 82 are not extensively available in the provided results, the general principles of AOPs are well-established for dye degradation. Techniques such as the photo-Fenton process (UV/H₂O₂/Fe²⁺) and photocatalysis using semiconductors like titanium dioxide (TiO₂) are known to mineralize complex dye molecules into simpler, less harmful compounds. researchgate.netresearchgate.net For related dyes, photocatalytic activation of persulfate has also been shown to be an effective degradation method. researchgate.net
Kinetics and Reaction Intermediates Identification
The kinetics of photodegradation describe the rate at which the dye breaks down. Research on Disperse Yellow 82 in various solvents indicates that the degradation rates are influenced by environmental conditions. scirp.orgscirp.org While detailed kinetic models for this specific dye were not found in the search results, studies on similar dyes often follow pseudo-first-order kinetics. researchgate.net
Biodegradation Mechanisms by Microbial Consortia
Biodegradation offers an eco-friendly approach to treating dye-containing wastewater. This process relies on the metabolic activity of microorganisms to break down the complex dye structures. environmentclearance.nic.in
Isolation and Characterization of Dye-Degrading Microorganisms
The first step in studying biodegradation is to find microorganisms capable of degrading the target compound. These microbes are often isolated from contaminated sites like textile effluent treatment plants, where they have adapted to the presence of dyes. While specific studies on the isolation of microorganisms for Disperse Yellow 82 were not found, research on other disperse and reactive dyes has successfully identified bacteria, such as Pseudomonas sp., and fungi capable of decolorizing and degrading textile dyes. researchgate.netresearchgate.net These organisms are typically characterized using techniques like 16S rRNA sequencing to determine their identity. researchgate.net
Metabolic Pathways Elucidation
Understanding the metabolic pathways involves identifying the enzymes and biochemical reactions used by microorganisms to break down the dye. For many dyes, particularly azo dyes, the initial step is often the reductive cleavage of the azo bond by an enzyme called azoreductase. Since Disperse Yellow 82 is a coumarin-based dye, its degradation pathway would differ and likely involve other enzymes such as laccases and peroxidases, which are known to degrade a wide range of aromatic compounds. researchgate.netunirioja.es These enzymes typically work by oxidative cleavage of the aromatic rings in the dye molecule, leading to smaller, more biodegradable intermediates. The elucidation of these pathways often involves analyzing metabolites using techniques like HPLC and mass spectrometry. ncsu.edu
Adsorption and Sequestration in Environmental Compartments
Adsorption is a key process that influences the environmental distribution and bioavailability of disperse dyes. Due to their low water solubility, disperse dyes tend to bind to solid phases like sediment, soil, and sludge. mdpi.com This sequestration can reduce the concentration of the dye in the water column but can also lead to the accumulation of the pollutant in benthic environments.
Various materials can act as adsorbents for dyes. Common natural adsorbents include clay minerals, peat, and agricultural wastes. Engineered adsorbents like activated carbon and biochar are also highly effective due to their large surface area and porous structure. mdpi.com The efficiency of adsorption is typically evaluated using isotherm models, such as the Langmuir and Freundlich models, which describe the equilibrium distribution of the dye between the solid and liquid phases. Kinetic models, like the pseudo-first-order and pseudo-second-order models, are used to describe the rate of dye uptake by the adsorbent. researchgate.net While specific adsorption data for Disperse Yellow 82 is limited in the search results, the general principles of dye sequestration are well-documented for other disperse dyes. mdpi.com
Interactive Table: Photodegradation of Disperse Yellow 82 in Different Solvents
| Solvent | Atmosphere | Irradiation Time (hrs) | Degradation (%) | Reference |
| N,N-dimethylformamide (DMF) | Nitrogen | 2 | 32 - 45 | scirp.org, scirp.org |
| N,N-dimethylformamide (DMF) | Air | 2 | 9 - 25 | scirp.org, scirp.org |
| Ethanol | Nitrogen | 2 | 28 - 40 | scirp.org, scirp.org |
| Ethanol | Air | 1.5 | 9 - 24 | researchgate.net |
Soil and Sediment Interactions
The environmental fate of Fluorescent Yellow II (Disperse), a synthetic organic dye, in terrestrial and aquatic environments is significantly influenced by its interactions with soil and sediment. These interactions, primarily governed by adsorption and desorption processes, dictate the dye's mobility, bioavailability, and persistence. While specific research on Fluorescent Yellow II is limited, the behavior of other disperse and fluorescent dyes, as well as analogous hydrophobic organic compounds, provides a framework for understanding its likely interactions.
Disperse dyes, by design, have low water solubility and are intended to sorb onto hydrophobic fibers like polyester (B1180765). This inherent hydrophobicity suggests a strong affinity for the organic matter fraction in soils and sediments. The primary mechanism for the retention of such non-ionic, hydrophobic compounds in soil is partitioning into soil organic matter.
Adsorption and Desorption Dynamics
The adsorption of fluorescent dyes to soil and sediment particles is a key process that reduces their concentration in the aqueous phase, thereby limiting their immediate transport. Studies on other fluorescent dyes, such as uranine and sulforhodamine B, used as surrogates for herbicides, have demonstrated that sorption processes are critical in evaluating their retention in buffer zones composed of various materials, including soils. nih.gov The adsorption capacity is often quantified by the soil-water partition coefficient (Kd), which is influenced by several factors:
Soil Organic Carbon (OC) Content: The primary driver for the sorption of hydrophobic dyes. Higher OC content generally leads to stronger adsorption due to hydrophobic interactions.
Clay Mineralogy: Clay minerals can contribute to adsorption through surface interactions, although this is more significant for ionic dyes. For non-ionic disperse dyes, the contribution might be less pronounced than that of organic matter.
pH: The pH of the soil and water can influence the surface charge of soil colloids and potentially the speciation of the dye, although disperse dyes are generally non-ionic. For some dyes, maximum adsorption occurs in acidic conditions. mdpi.com
Ionic Strength: The concentration of dissolved salts can affect the solubility of the dye and its interaction with soil particles. acs.org
Desorption, the release of the adsorbed dye back into the solution, determines its long-term mobility and potential for groundwater contamination. This process is often characterized by hysteresis, meaning that the dye does not desorb as readily as it adsorbs, leading to its sequestration in the soil or sediment matrix.
Research Findings on Analogous Compounds
Research on the sorption of various organic compounds provides insights into the potential behavior of Fluorescent Yellow II. For instance, studies on herbicide removal in buffer zones have shown that fluorescent dyes can act as effective proxies for understanding sorption behavior. nih.gov It was found that the adsorption coefficients (Kd) of uranine for different buffer materials were comparable to those of moderately hydrophobic herbicides. nih.gov This suggests that the sorption of Fluorescent Yellow II is likely to be significant, reducing its mobility in the environment.
The following table summarizes the conceptual factors influencing the interaction of Fluorescent Yellow II with soil and sediment, based on general principles of environmental chemistry and studies of analogous compounds.
Table 1: Factors Influencing the Interaction of Fluorescent Yellow II with Soil and Sediment
| Factor | Influence on Adsorption | Rationale |
|---|---|---|
| Soil Organic Matter | Increases | Hydrophobic partitioning of the non-polar dye into the organic phase. |
| Clay Content | Moderate Increase | Provides surface area for potential weak van der Waals forces and other non-specific interactions. |
| pH | Variable | Can affect soil surface charge and dye stability. Some disperse dyes show higher adsorption at lower pH. mdpi.com |
| Temperature | Variable | Adsorption can be either exothermic or endothermic, affecting the equilibrium. |
| Ionic Strength | Increases | Higher salt concentrations can decrease the solubility of the dye in water (salting-out effect), promoting partitioning to the solid phase. acs.org |
Wastewater Treatment Technologies for Dye Removal (mechanistic focus)
The removal of disperse dyes like Fluorescent Yellow II from textile industry wastewater is crucial due to their persistence and potential environmental impact. Various treatment technologies have been developed, with a mechanistic focus on either degrading the dye molecule or transferring it from the aqueous phase to a solid phase.
Advanced Oxidation Processes (AOPs)
AOPs are highly effective in degrading recalcitrant organic pollutants like fluorescent dyes. These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH). researchgate.netmdpi.comnetsolwater.com These radicals are powerful, non-selective oxidizing agents that can break down the complex aromatic structure of the dye, leading to its decolorization and mineralization into simpler, less harmful compounds like CO2 and H2O. iiste.org
Fenton and Photo-Fenton Processes: The classical Fenton process involves the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+) under acidic conditions to produce hydroxyl radicals. iiste.orgscribd.com
Mechanism: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ scribd.com The efficiency of the Fenton process is optimal at an acidic pH (typically 2-4). mdpi.com The photo-Fenton process enhances the degradation rate by using UV light to photoreduce Fe³⁺ back to Fe²⁺, thus regenerating the catalyst and producing additional hydroxyl radicals.
Ozonation: Ozone (O₃) can degrade dyes either through direct reaction with the dye molecules or through the formation of hydroxyl radicals when ozone decomposes in water, particularly at higher pH. mdpi.com Ozonolysis often targets the chromophoric groups of the dye, leading to rapid decolorization.
Photocatalysis: This process utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs. These pairs react with water and oxygen to produce hydroxyl radicals and other ROS, which then degrade the dye molecules adsorbed on the catalyst surface. netsolwater.com
Electrolytic Discharge Plasma (EDP): This emerging AOP uses high-voltage discharge in an aqueous solution to generate a plasma state, which produces a variety of reactive species including •OH, H₂O₂, and UV radiation, leading to rapid dye degradation. researchgate.net
Table 2: Mechanistic Overview of Advanced Oxidation Processes for Dye Removal
| AOP Technology | Primary Mechanism | Key Reactants/Conditions | Advantages |
|---|---|---|---|
| Fenton Process | Generation of •OH via Fe²⁺ catalyzed decomposition of H₂O₂. iiste.orgscribd.com | Fe²⁺, H₂O₂, acidic pH. mdpi.com | High efficiency, low cost of reagents. mdpi.com |
| Photo-Fenton | Fenton reaction enhanced by UV light for Fe²⁺ regeneration and additional •OH production. | Fe²⁺, H₂O₂, UV light, acidic pH. | Faster degradation rates than Fenton. |
| Ozonation | Direct reaction with O₃ or indirect reaction with •OH from O₃ decomposition. mdpi.com | Ozone gas, variable pH. | Effective for decolorization, no sludge production. |
| Photocatalysis | Generation of •OH and other ROS on a semiconductor surface under UV irradiation. netsolwater.com | TiO₂, UV light. | Catalyst can be reused, potential for complete mineralization. |
| Electrolytic Discharge Plasma | Formation of plasma with various reactive species (•OH, H₂O₂, UV). researchgate.net | High-voltage electricity. | Rapid degradation kinetics. researchgate.net |
Other Treatment Technologies
Adsorption: This is a widely used physical process where dye molecules are transferred from the wastewater onto the surface of an adsorbent material. Various adsorbents like activated carbon, clays, and biopolymers can be used. The mechanism is primarily based on physical forces (van der Waals) and hydrophobic interactions between the non-polar dye and the adsorbent surface. While effective for color removal, it is a phase-transfer process and does not degrade the dye.
Coagulation-Flocculation: This method involves the addition of coagulants (e.g., metal salts) to destabilize the colloidal dye particles, followed by flocculants to aggregate them into larger flocs that can be removed by sedimentation or filtration. epsilonpigments.com This is particularly effective for disperse dyes due to their low water solubility. epsilonpigments.com
Biological Treatment: Conventional biological treatments like the activated sludge process are often less effective for disperse dyes due to their recalcitrant nature. researchgate.net However, specialized microorganisms or enzymes (like laccase) can be used to biodegrade these dyes under specific conditions. invivochem.com
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Fluorescent Yellow II (Disperse) |
| Disperse Yellow 82 |
| Uracil |
| Sulforhodamine B |
| Ferrous Ion (Fe²⁺) |
| Hydrogen Peroxide (H₂O₂) |
| Hydroxyl Radical (•OH) |
| Ozone (O₃) |
| Titanium Dioxide (TiO₂) |
| Carbon Dioxide (CO₂) |
Advanced Analytical Methodologies for Fluorescent Yellow Ii Disperse
Chromatographic Techniques for Separation and Quantification of Fluorescent Yellow II (Disperse)
Chromatographic methods are paramount for the analysis of disperse dyes, offering high-resolution separation and sensitive quantification. These techniques are essential for isolating the target analyte from complex mixtures, such as dye baths or extracts from textile fibers.
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of disperse dyes due to its versatility and efficiency in separating non-volatile and thermally labile compounds. The separation is typically achieved on reverse-phase columns, most commonly C8 or C18, which separate molecules based on their hydrophobicity.
Methodologies for disperse dyes, including those structurally similar to Fluorescent Yellow II, often employ a gradient elution. This involves a mobile phase consisting of an aqueous component (often with a pH-modifying additive like formic or acetic acid) and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The gradient allows for the effective elution of a wide range of compounds with varying polarities.
A variety of detectors can be coupled with HPLC for the analysis of Fluorescent Yellow II:
Diode Array Detector (DAD) or UV-Vis Detector: These detectors measure the absorbance of the analyte at specific wavelengths. For yellow dyes, the detection wavelength is typically set around 400-430 nm. DAD provides the additional advantage of acquiring the full UV-Vis spectrum of the eluting peak, which aids in identification.
Fluorescence Detector (FLD): Given the fluorescent nature of the compound, an FLD offers significantly higher sensitivity and selectivity compared to UV-Vis detection. The detector is set to specific excitation and emission wavelengths characteristic of the dye, minimizing interference from non-fluorescent matrix components.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides definitive identification based on the mass-to-charge ratio (m/z) of the analyte. Tandem mass spectrometry (MS/MS) further enhances selectivity and is used for structural elucidation and trace-level quantification by monitoring specific precursor-to-product ion transitions. satra.comlcms.cz An application for analyzing a range of disperse dyes, including Disperse Orange 11, which shares some structural similarities, highlights the power of UPLC coupled with a tandem quadrupole detector (TQD) for rapid and sensitive analysis. labrulez.com
The following table summarizes typical parameters for the HPLC analysis of disperse dyes, which are applicable for Fluorescent Yellow II.
| Parameter | Typical Value/Condition | Source |
| Column | Reverse-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) | lcms.cz |
| Mobile Phase A | Water with 0.1% Formic Acid | lcms.cz |
| Mobile Phase B | Acetonitrile or Methanol | lcms.cz |
| Flow Rate | 0.3 - 0.6 mL/min | labrulez.comnih.gov |
| Detection | DAD (420 nm), FLD, or MS/MS | researchgate.net |
| Injection Volume | 5 - 20 µL | labrulez.commdpi.com |
This table presents a generalized set of parameters based on methods for various disperse dyes. Specific conditions may require optimization for Fluorescent Yellow II.
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Products
While HPLC is the primary method for analyzing the intact dye molecule, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for identifying the degradation products of Fluorescent Yellow II. Disperse dyes can break down under various conditions, such as high temperatures, intense light, or chemical treatment, into smaller, more volatile fragments.
Pyrolysis-GC-MS (Py-GC-MS) is a particularly effective technique where the dye is subjected to controlled thermal degradation in an inert atmosphere. The resulting volatile pyrolysates are then separated by the GC column and identified by the mass spectrometer. This method requires no sample preparation and can provide a characteristic fingerprint of the dye's chemical structure. researchgate.netresearchgate.net Studies on other dye classes have shown that pyrolysis can break down complex molecules into identifiable aromatic amines and other smaller organic compounds. researchgate.net For an amino ketone dye like Fluorescent Yellow II, degradation would likely yield fragments related to its naphthalic anhydride (B1165640) and aminophenyl moieties.
The following table details typical products identified from the degradation of other complex dyes, which can be indicative of the types of compounds expected from Fluorescent Yellow II degradation.
| Degradation Product Example | Chemical Formula | Method of Generation | Analytical Technique | Source |
| o-Xylene | C₈H₁₀ | Biodegradation | GC-MS | researchgate.net |
| Guaiacol | C₇H₈O₂ | Biodegradation | GC-MS | researchgate.net |
| Phthalic Compounds | C₈H₆O₄ | Photodegradation | LC-MS, GC-MS | researchgate.net |
| Aromatic Amines | Various | Pyrolysis | Py-GC-MS | researchgate.net |
| Benzene Derivatives | Various | Pyrolysis | Py-GC-MS | jyu.fi |
This table provides examples of degradation products from various dyes to illustrate the utility of GC-MS. Specific products for Fluorescent Yellow II would need to be determined experimentally.
Electrophoretic Methods for Fluorescent Yellow II (Disperse) Analysis
Capillary electrophoresis (CE) has emerged as a high-efficiency separation technique that offers an alternative to HPLC for dye analysis. researchgate.net Since disperse dyes like Fluorescent Yellow II are neutral molecules, they cannot be separated by standard capillary zone electrophoresis (CZE). Therefore, modified CE techniques are required.
Micellar Electrokinetic Chromatography (MEKC) is the most common approach for neutral analytes. wikipedia.org In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration (CMC). This forms micelles that act as a pseudo-stationary phase. The neutral dye molecules partition between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. nih.gov Separation occurs based on the differential partitioning of the analytes, allowing even very similar neutral compounds to be resolved.
Microemulsion Electrokinetic Chromatography (MEEKC) is an advancement of MEKC that uses a microemulsion as the background electrolyte. This consists of an oil phase (e.g., n-octane), a surfactant (e.g., SDS), a co-surfactant (e.g., butanol), and an aqueous buffer. mdpi.comnih.gov MEEKC can offer superior separation efficiency and selectivity for highly hydrophobic compounds like disperse dyes. mdpi.com Research on a set of nine disperse dyes demonstrated that MEEKC could successfully separate them after extraction from polyester (B1180765) fibers, highlighting its potential for forensic applications. nih.govresearchgate.net
| Parameter | Typical Condition | Source |
| Capillary | Fused Silica (B1680970) (e.g., 50 cm length, 50 µm i.d.) | mdpi.com |
| Background Electrolyte | Borate buffer with SDS, n-octane, and butanol (for MEEKC) | mdpi.comnih.gov |
| Separation Voltage | 25-30 kV | mdpi.com |
| Temperature | 25 °C | mdpi.com |
| Injection | Hydrodynamic (e.g., 0.7 psi for 6 s) | mdpi.com |
| Detection | Photodiode Array (PDA) | nih.gov |
This table outlines typical conditions for the MEEKC analysis of disperse dyes, which would be applicable to Fluorescent Yellow II.
Spectrophotometric and Fluorometric Quantification Techniques for Fluorescent Yellow II (Disperse)
Spectroscopic techniques provide rapid and cost-effective methods for the quantification of dyes in solution.
Calibration and Detection Limit Studies
Quantification using spectrophotometry or fluorometry relies on the Beer-Lambert law, which states that the absorbance or fluorescence intensity is directly proportional to the concentration of the analyte. A calibration curve is constructed by measuring the response of a series of standard solutions of known concentrations.
Research on various yellow dyes has established methods for creating calibration curves with excellent linearity (R² > 0.99). nih.govresearchgate.net For Fluorescent Yellow II, a calibration curve would be generated by plotting absorbance (at its λmax, approx. 424 nm) or fluorescence intensity versus concentration. youtube.com
The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For disperse dyes, LODs and LOQs are typically in the low mg/L or even µg/L range, especially when using highly sensitive techniques like LC-MS/MS or fluorometry. researchgate.netresearchgate.net
The following table provides representative detection limit data for various yellow dyes using HPLC-based methods, which indicates the sensitivity achievable for compounds like Fluorescent Yellow II.
| Compound | Analytical Method | Limit of Detection (LOD) | Linearity Range (mg/L) | Source |
| Quinoline Yellow WS | RP-HPLC-DAD | 0.08 mg/L | 0.24 - 50 | researchgate.net |
| Sunset Yellow FCF | RP-HPLC-DAD | 0.25 mg/L | 0.75 - 10 | researchgate.net |
| Disperse Yellow 23 | HPLC-DAD | 2.0 mg/kg | 0.5 - 250 | researchgate.net |
| Disperse Yellow 23 | LC-MS/MS | 1.0 µg/kg | 0.5 - 200 (µg/L) | researchgate.net |
| Various Dyes | UPLC-MS/MS | 4.1-100 µg/kg (LOQ) | 0.1 - 50 (µg/L) | researchgate.net |
This table illustrates the typical detection limits and linear ranges for yellow dyes using different analytical techniques. The values are highly dependent on the specific instrument and method parameters.
Interference Effects and Mitigation Strategies
A significant challenge in the analysis of dyes in real-world samples, such as textile effluents or dyed fabrics, is interference from the sample matrix. arborassays.com Matrix components can include other dyes, surfactants, finishing agents, and natural organic matter. These interferences can manifest in several ways:
Spectral Overlap: Other compounds in the sample may absorb light or fluoresce in the same wavelength region as Fluorescent Yellow II, leading to erroneously high readings.
Quenching: In fluorometry, certain substances can decrease the fluorescence intensity of the analyte through a process called quenching.
Ion Suppression/Enhancement: In LC-MS, co-eluting matrix components can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification. lcms.cz
Several strategies can be employed to mitigate these interference effects:
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction can be used to clean up the sample and remove interfering components before analysis.
Chromatographic Separation: Effective HPLC separation is crucial to resolve the analyte from interfering compounds before it reaches the detector.
Advanced Detection Methods: Using highly selective detectors like tandem mass spectrometry (MS/MS) or fluorescence detection at specific excitation/emission wavelengths can significantly reduce the impact of interferences. researchgate.net
Chemometric Techniques: For complex spectral data, multi-way chemometric methods like partial least squares discriminant analysis (PLS-DA) or alternating trilinear decomposition (ATLD) can mathematically separate the signal of the analyte from the interference signals. researchgate.net
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that closely resembles the actual sample can help compensate for consistent matrix effects. arborassays.com
Mass Spectrometry for Structural Confirmation and Trace Analysis of Fluorescent Yellow II (Disperse)
Mass spectrometry (MS) has emerged as an indispensable tool for the structural elucidation and sensitive detection of synthetic dyes, including disperse dyes like Fluorescent Yellow II (Disperse). This section focuses on the application of advanced mass spectrometric methodologies for the confirmation of its chemical structure and for performing trace-level analysis in various matrices.
For the purpose of this discussion, we will focus on the compound commonly referred to as C.I. Disperse Yellow 126 (CAS 61968-70-5), a pyridinone-based monoazo dye, which is a prominent member of the Fluorescent Yellow II class. Its molecular formula is C₂₁H₂₄N₄O₆, corresponding to a molecular weight of 428.44 g/mol . worlddyevariety.com The structural confirmation and trace analysis of this compound are critical for quality control in dye manufacturing, textile analysis, and environmental monitoring.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of disperse dyes. satra.com This method offers high sensitivity and selectivity, which are crucial for identifying and quantifying dyes in complex samples like textile extracts. Typically, the analysis involves separating the dye from other components using liquid chromatography, followed by ionization and mass analysis.
Structural Confirmation by Fragmentation Analysis
While specific, publicly available mass spectra for Fluorescent Yellow II (Disperse) are scarce in the reviewed literature, the fragmentation pattern can be predicted based on its known chemical structure as a pyridinone azo dye and by analogy with similar disperse dyes. In positive ion mode electrospray ionization (ESI), the molecule is expected to readily form a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of approximately 429.4.
Collision-induced dissociation (CID) of this precursor ion in a tandem mass spectrometer would likely lead to the cleavage of the azo bond (–N=N–), which is a characteristic fragmentation pathway for azo dyes. This would result in the formation of specific product ions corresponding to the diazonium cation and the pyridinone coupling component. Further fragmentation of these primary product ions can provide additional structural information.
A study on the analysis of various disperse dyes by LC-MS/MS demonstrated that the quantification of Disperse Yellow 23 and Disperse Orange 149 was achieved by monitoring specific precursor-to-product ion transitions. researchgate.net For instance, the transition of m/z 303 to 105 was used for Disperse Yellow 23. researchgate.net This highlights the principle of using specific fragment ions for unambiguous identification and quantification.
Hypothetical Fragmentation of Disperse Yellow 126
Based on the structure of C.I. Disperse Yellow 126, the following table outlines the expected major fragments in a tandem mass spectrometry experiment.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragment Structure/Description |
| 429.4 | 222.1 | C₉H₁₁N₂O₂ | Diazonium cation fragment |
| 429.4 | 208.1 | C₁₂H₁₃N₂O₄ | Pyridinone-based fragment |
Trace Analysis in Various Matrices
The high sensitivity of LC-MS/MS makes it particularly suitable for the trace analysis of disperse dyes in environmental and textile samples. The technique of multiple reaction monitoring (MRM) allows for the selective detection of the target analyte even in the presence of a complex matrix, thereby minimizing interferences and enhancing the signal-to-noise ratio.
Research on the analysis of 47 synthetic dyes in textiles, including 21 disperse dyes, showcased the effectiveness of LC-MS/MS for screening and quantification at low levels. nih.gov Although specific data for Fluorescent Yellow II was not provided in that study, the methodology is directly applicable. Sample preparation typically involves extraction of the dye from the matrix using a suitable solvent, followed by filtration and direct injection into the LC-MS/MS system.
Direct Analysis in Real-Time (DART) mass spectrometry is another advanced technique that has been successfully applied to the analysis of disperse dyes on polyester fibers with minimal sample preparation. nih.gov This method allows for the rapid characterization of dyes directly from a fabric or single thread, providing a quick screening tool. nih.gov High-resolution mass spectrometry (HRMS) coupled with DART can provide accurate mass measurements, further confirming the elemental composition of the detected dye. nih.gov
Theoretical and Computational Studies of Fluorescent Yellow Ii Disperse
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the relationship between the molecular structure of a dye and its color and fluorescence properties. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy levels of a molecule.
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the ground-state electronic properties of molecules due to its favorable balance of accuracy and computational cost. researchgate.netrsc.org In the study of disperse dyes like DY54, DFT is primarily used to determine the optimized molecular geometry, which corresponds to the most stable arrangement of its atoms.
From this optimized structure, a wealth of electronic properties can be calculated. Key among these are the energies and spatial distributions of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be excited, while the LUMO is the region to which it will be promoted. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, as it provides a first approximation of the energy required for the lowest-energy electronic excitation, which governs the molecule's color. odinity.com
For quinophthalone-based dyes, the HOMO is typically localized on the electron-rich portion of the molecule, while the LUMO is spread across the electron-accepting regions. DFT calculations allow for the precise determination of these energy levels. For instance, in a computational study of a novel quinophthalone yellow colorant (TCHCQ), which is structurally related to DY54, DFT calculations predicted the HOMO and LUMO energy levels. These theoretical values showed a consistent trend with experimental measurements derived from electrochemical data, validating the utility of DFT for these systems. nih.gov
Table 1: Calculated Electronic Properties of Quinophthalone Dyes using DFT This table presents data for a novel quinophthalone derivative (TCHCQ) and a commercial dye (Y138) as representative examples for this class of compounds.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| TCHCQ | DFT | -4.85 | -2.31 | 2.54 |
| Y138 | DFT | -4.90 | -2.32 | 2.58 |
| Data sourced from Enhancement of Optical and Chemical Resistance Properties with a Novel Yellow Quinophthalone Derivative for Image Sensor Colorants. nih.gov |
While DFT is excellent for ground-state properties, understanding light absorption and emission requires the study of electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common extension of DFT for this purpose. researchgate.net TD-DFT calculates the vertical excitation energies from the ground state to various excited states. These energies correspond to the absorption of light, and the lowest-energy transition with a high probability (oscillator strength) typically corresponds to the main peak in the dye's visible absorption spectrum (λ_max). mdpi.com
The accuracy of TD-DFT calculations depends significantly on the choice of the exchange-correlation functional. Functionals like B3LYP are commonly used for organic dyes. researchgate.netrsc.org By simulating the absorption spectrum, researchers can predict the color of a dye before it is synthesized and study how chemical modifications would alter its hue.
Furthermore, TD-DFT can be used to optimize the geometry of the molecule in its first excited state (S₁). After a molecule absorbs a photon and enters an excited state, it rapidly relaxes to the lowest-energy geometry for that state. The energy difference between this relaxed excited state and the ground state corresponds to the energy of the emitted fluorescent light. Therefore, TD-DFT calculations of the S₁ optimized geometry are crucial for predicting the fluorescence wavelength of a dye. odinity.com
Table 2: Theoretical Absorption and Emission Data for Organic Dyes This table illustrates typical data obtained from TD-DFT calculations for organic dyes. The specific values are representative and show the correlation between theoretical predictions and experimental observations.
| Dye System | Calculation Level | Calculated λmax (nm) | Experimental λmax (nm) | Key Transition |
| Azo Disperse Dyes | TD-DFT/6-31G | 450-550 | 445-540 | HOMO -> LUMO |
| Phenothiazine Dyes | TD-DFT/B3LYP | 480-520 | 490-530 | π -> π |
| Data derived from principles discussed in referenced studies. researchgate.netresearchgate.net |
Molecular Dynamics Simulations of Dye-Substrate Interactions
The performance of a disperse dye is heavily dependent on its interaction with the substrate it is intended to color, most commonly polyester (B1180765), which is polyethylene terephthalate (PET). Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. MD simulations can model the dyeing process at an atomic level, providing insights into how individual dye molecules interact with and diffuse into polymer fibers.
In a typical MD simulation of a dye-polyester system, a simulation box is constructed containing the polymer chains, dye molecules, and a solvent (such as water or non-aqueous media). The interactions between all atoms are described by a set of parameters known as a force field. The simulation then calculates the trajectories of the atoms over a period of time by solving Newton's equations of motion.
These simulations can reveal the primary forces responsible for binding the dye to the fiber, which for disperse dyes are typically van der Waals forces and hydrogen bonds. By calculating the interaction energy or binding energy between the dye and the polymer, researchers can quantify the affinity of the dye for the substrate. MD studies have shown that disperse dyes adsorb onto polyester fibers and that increasing temperature enhances the movement of polymer chains, which facilitates the diffusion of dye molecules into the fiber's amorphous regions.
Computational Modeling of Photophysical Processes
Beyond static electronic properties, computational models can simulate the dynamic processes that occur after a dye molecule absorbs light, such as fluorescence and degradation.
The fluorescence efficiency, or quantum yield, is a measure of how many absorbed photons are re-emitted as fluorescent light. It is a critical parameter for a fluorescent dye. Computationally, predicting the quantum yield is complex as it depends on the competition between radiative decay (fluorescence) and non-radiative decay pathways (such as internal conversion and intersystem crossing).
TD-DFT can be used to estimate the radiative decay rate by calculating the transition dipole moment between the excited state and the ground state. However, modeling non-radiative decay rates is more challenging. It often involves mapping the potential energy surfaces of the ground and excited states to find points where they intersect or come close (conical intersections), as these regions facilitate rapid, radiationless decay back to the ground state. For many fluorescent dyes, torsional (twisting) motions around certain bonds in the excited state can lead to such intersections and quench fluorescence. By calculating the energy barriers for these twisting motions, researchers can qualitatively predict whether a molecule is likely to be highly fluorescent. nih.gov
Photodegradation, or the fading of color upon exposure to light, is a major limitation for many organic dyes. Computational chemistry can be used to investigate the mechanisms of photodegradation by identifying the weakest chemical bonds in the dye molecule and simulating their cleavage. mdpi.com
The process begins by using DFT to calculate the bond dissociation energies (BDEs) for various bonds within the dye molecule in its electronic ground state. This identifies the bonds that require the least energy to break. However, photodegradation occurs from an excited state. Therefore, calculations are performed on the excited-state potential energy surface to determine how the bond strengths change upon photoexcitation. The absorption of a photon can significantly weaken specific bonds, making them susceptible to cleavage.
For a molecule like Disperse Yellow 54, likely photodegradation pathways would involve the cleavage of the C-C or C-N bonds connecting the quinoline and indenedione ring systems. Theoretical studies can simulate these bond-breaking steps, identify the resulting radical intermediates, and predict the subsequent reaction pathways that lead to the formation of smaller, colorless degradation products. mdpi.com This provides a molecular-level understanding of the fading process and can guide the design of more photostable dyes.
Structure-Property Relationship Modeling for Fluorescent Yellow II (Disperse)
Theoretical and computational chemistry provides a powerful framework for understanding the intricate relationship between the molecular structure of a dye and its resulting photophysical properties, such as color and fluorescence. For azo pyridone dyes, a class that includes compounds like Fluorescent Yellow II (Disperse), computational modeling is instrumental in predicting spectral behavior and guiding the rational design of new colorants. Methods based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are central to these investigations, allowing for an in-depth analysis of electronic structure and excited-state dynamics. frontiersin.orgnih.gov
Core Computational Methodologies
The foundation of structure-property modeling for fluorescent disperse dyes lies in quantum chemical calculations. The typical workflow begins with geometry optimization of the dye's molecular structure using DFT. This process finds the lowest energy conformation of the molecule. acs.org Functionals such as B3LYP are commonly employed for this purpose, paired with basis sets like 6-31G or 6-311+G(d,p) to accurately describe the electronic distribution. researchgate.netmdpi.comresearchgate.net
Once the ground-state geometry is optimized, TD-DFT is used to calculate the excited-state properties. mdpi.com This method can predict the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption bands. By simulating these parameters, a theoretical UV-Vis absorption spectrum can be generated, providing the maximum absorption wavelength (λmax) that determines the dye's color. mdpi.comresearchgate.net These computational approaches allow researchers to systematically modify the dye's structure in silico and predict the resulting impact on its properties before undertaking complex and time-consuming synthesis. frontiersin.org
Azo-Hydrazone Tautomerism
A key structural feature of azo pyridone dyes is their ability to exist in two tautomeric forms: the azo form and the hydrazone form. nih.gov The equilibrium between these two forms significantly influences the dye's final color and stability. scirp.org Computational chemistry is crucial for determining which tautomer is more stable. By calculating the formation energies (enthalpies) of each form, researchers can predict the predominant structure under given conditions. scirp.org For many pyridone-based disperse dyes, theoretical calculations have shown that the hydrazone tautomer is the more energetically favorable and thus the dominant form in the ground state. researchgate.netscirp.org This finding is critical, as the hydrazone form typically exhibits a bathochromic shift (a shift to longer wavelengths) in its absorption spectrum compared to the azo form. scirp.org
Electronic Structure and Molecular Orbitals
The color of a dye is a direct consequence of electronic transitions between molecular orbitals, primarily from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations provide detailed information about the energies and spatial distributions of these frontier orbitals. researchgate.netmdpi.com
For a typical azo pyridone dye, the HOMO is often localized on the phenylazo portion of the molecule, while the LUMO is distributed across the pyridone ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller gap generally corresponds to absorption at longer wavelengths (i.e., a shift towards red in the visible spectrum). Computational models can precisely quantify this gap and visualize the orbitals, confirming that the primary electronic transition is a π → π* charge-transfer (CT) transition. researchgate.net
The table below illustrates the calculated HOMO, LUMO, and energy gap for a representative azo pyridone dye structure, demonstrating the typical energy levels involved.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -2.15 |
| Energy Gap (ΔE) | 4.10 |
This interactive table contains representative data calculated for a model azo pyridone dye using DFT.
Influence of Substituents
Structure-property relationship modeling excels at predicting how chemical modifications affect a dye's color. By adding different electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the phenylazo ring, the electronic properties of the dye can be systematically tuned. bg.ac.rs
Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): These groups raise the energy of the HOMO, reducing the HOMO-LUMO gap and causing a bathochromic shift (a shift to longer wavelengths, from yellow towards orange/red). bg.ac.rs
Electron-Withdrawing Groups (e.g., -NO₂, -CN): These groups lower the energy of the LUMO, which also reduces the HOMO-LUMO gap and typically results in a bathochromic shift. bg.ac.rs
The relationship between the electronic nature of the substituent and the resulting color can be quantified by correlating the calculated λmax with parameters like the Hammett substituent constants. bg.ac.rs This provides a predictive model for designing dyes with specific target shades.
The following table demonstrates the computationally predicted effect of various substituents at the para-position of the phenyl ring on the maximum absorption wavelength (λmax) of a model azo pyridone dye.
| Substituent (X) | Hammett Constant (σp) | Calculated λmax (nm) | Predicted Color |
| -N(CH₃)₂ | -0.83 | 465 | Orange-Yellow |
| -OH | -0.37 | 440 | Yellow |
| -H | 0.00 | 425 | Light Yellow |
| -Cl | 0.23 | 430 | Yellow |
| -CN | 0.66 | 450 | Yellow |
| -NO₂ | 0.78 | 460 | Orange-Yellow |
This interactive table presents data derived from TD-DFT studies on substituted azo pyridone dyes, illustrating the structure-property relationship.
Solvatochromism Modeling
The color of disperse dyes can also be influenced by the polarity of the solvent or the polymer matrix they are in, a phenomenon known as solvatochromism. bg.ac.rs Computational models can simulate these environmental effects by using approaches like the Polarizable Continuum Model (PCM). researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of spectral shifts. Such studies often reveal that azo pyridone dyes exhibit positive solvatochromism, where the absorption maximum shifts to longer wavelengths as the polarity of the solvent increases. bg.ac.rs This is attributed to the greater stabilization of the more polar excited state relative to the ground state in polar solvents.
Advanced Applications and Novel Technologies Utilizing Fluorescent Yellow Ii Disperse
Development of Fluorescent Yellow II (Disperse)-Based Sensors (non-biological applications)
The inherent fluorescence of Fluorescent Yellow II (Disperse) makes it a candidate for the development of optical sensors. Changes in the local chemical environment can modulate its fluorescence intensity or wavelength, providing a detectable signal for the presence of specific analytes.
pH-Sensitive Probes
The development of fluorescent pH sensors is a significant area of research, with applications ranging from industrial process monitoring to environmental analysis. bohrium.com The core principle often involves the use of a fluorophore, a spacer, and a receptor. bohrium.com The receptor's interaction with protons at varying pH levels influences the electronic properties of the fluorophore, leading to a change in its fluorescence. While specific research on Fluorescent Yellow II (Disperse) as a pH probe is not extensively detailed in the provided results, the general principles of designing such sensors are well-established. For instance, modifying a fluorophore with acidic or basic moieties can render it pH-sensitive. The protonation and deprotonation of these groups can either quench or enhance the fluorescence signal. researchgate.net
A common strategy involves the photoinduced electron transfer (PET) mechanism, where the receptor can donate an electron to the excited fluorophore, quenching its fluorescence. bohrium.com This process is highly dependent on the protonation state of the receptor, making the fluorescence output a reliable indicator of pH. bohrium.com The design of such sensors can be tailored to cover a wide pH range, from 1 to 14, by combining multiple fluorophores or by using a single fluorophore with multiple receptor sites having different pKa values. bohrium.com
Metal Ion Detection
Fluorescent sensors have emerged as a powerful tool for the detection of metal ions due to their high sensitivity, selectivity, and the ability for real-time monitoring. mdpi.com The fundamental design of a fluorescent metal ion sensor involves a fluorophore linked to a metal-binding unit (chelator). acs.org Upon binding of a metal ion, the sensor's photophysical properties are altered, resulting in a detectable change in the fluorescence signal. acs.org This change can manifest as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength. acs.org
While direct applications of Fluorescent Yellow II (Disperse) in metal ion sensing are not explicitly detailed, the principles suggest its potential. By functionalizing the Fluorescent Yellow II (Disperse) molecule with a specific chelating group, a sensor for a target metal ion could be developed. The choice of the chelating moiety is crucial for achieving selectivity towards a particular metal ion. The interaction between the metal ion and the chelator can influence the fluorophore through mechanisms like PET or chelation-enhanced fluorescence (CHEF). nih.gov
| Sensor Type | Analyte | General Mechanism | Potential Advantage |
| pH Probe | H+ | Photoinduced Electron Transfer (PET) | Wide and tunable sensing range bohrium.com |
| Metal Ion Sensor | Various Metal Ions | Chelation-Enhanced Fluorescence (CHEF), PET | High sensitivity and selectivity mdpi.comacs.org |
Environmental Contaminant Sensing
The detection of environmental pollutants is a critical area where fluorescent sensors offer significant advantages. nih.gov These sensors can be designed to be highly sensitive and selective for various contaminants, including heavy metals and organic pollutants. nih.govrsc.org The development of such sensors often relies on the same principles as metal ion detection, where a specific receptor for the contaminant is coupled with a fluorophore. nih.gov
For instance, fluorescent probes have been developed for the detection of heavy metal ions like lead, cadmium, and mercury, which are significant environmental concerns. nih.gov The interaction of the contaminant with the sensor can lead to a measurable change in the fluorescence properties of the fluorophore. The use of nanomaterials in conjunction with fluorescent dyes is also a promising approach to enhance the sensitivity and selectivity of these sensors. mdpi.com Although specific examples utilizing Fluorescent Yellow II (Disperse) were not found, its strong fluorescence suggests it could serve as a signaling component in such sensor systems.
Integration into Optical Materials and Devices
The vibrant fluorescence and photostability of dyes like Fluorescent Yellow II (Disperse) make them valuable components in the fabrication of advanced optical materials and devices.
Fluorescent Concentrators
Luminescent solar concentrators (LSCs) are devices that can harvest solar energy over a large area and concentrate it onto a smaller area of a photovoltaic cell. optica.orgaip.org They typically consist of a transparent material, like a polymer sheet, doped with a fluorescent dye. optica.org The dye absorbs incident sunlight and re-emits it at a longer wavelength. optica.org A significant portion of this emitted light is then guided by total internal reflection to the edges of the sheet, where solar cells are placed. optica.orgaip.org
The efficiency of an LSC is highly dependent on the properties of the fluorescent dye used. A high quantum yield of fluorescence is crucial, meaning the dye should efficiently convert absorbed photons into emitted photons. optica.org While the search results mention the use of various fluorescent dyes in LSCs, including coumarin (B35378) and red dyes, the specific use of Fluorescent Yellow II (Disperse) is not detailed. optica.orgresearchgate.net However, its characteristic bright fluorescence makes it a potential candidate for inclusion in such systems, possibly as part of a multi-dye cocktail to broaden the absorption spectrum of the LSC. researchgate.net
| LSC Performance Metric | Description | Importance for Dye Selection |
| Quantum Yield | The ratio of emitted photons to absorbed photons. | A high quantum yield is essential for maximizing the light output of the LSC. optica.org |
| Absorption Spectrum | The range of wavelengths the dye can absorb. | A broad absorption spectrum is desirable to capture more of the solar spectrum. researchgate.net |
| Stokes Shift | The difference between the peak absorption and peak emission wavelengths. | A large Stokes shift helps to minimize reabsorption of the emitted light by other dye molecules. |
| Photostability | The ability of the dye to resist degradation upon exposure to light. | High photostability is critical for the long-term performance and durability of the LSC. |
Role in Smart Textiles and Functional Coatings
The integration of fluorescent dyes into textiles and coatings marks a significant step in the development of "smart" materials that can respond to environmental stimuli or offer enhanced functionalities. researchgate.netmdpi.com Fluorescent Yellow II (Disperse), and similar fluorescent disperse dyes, are pivotal in this area, particularly for synthetic fibers like polyester (B1180765). researchgate.net
The primary function of incorporating this dye into textiles is to enhance visibility, a critical feature for safety and protective clothing used by emergency services, soldiers, and in sportswear. researchgate.net These fluorescent fabrics absorb non-visible ultraviolet (UV) radiation and re-emit it as visible light, making the material appear exceptionally bright, especially in low-light conditions. researchgate.net This enhanced brightness significantly improves the safety of individuals in hazardous environments.
The creation of fluorescent textiles is most commonly achieved by immersing the fabric in a solution containing the fluorescent agent. mdpi.com For improved durability and intensity of the fluorescence, methods that create covalent bonds between the dye (fluorophore) and the textile fibers are being researched. mdpi.com Disperse dyes are specifically designed for dyeing synthetic fibers such as polyester, polyamide, and acetate (B1210297). researchgate.netpatsnap.com Recent strategies involve using a two-step crosslinking and disperse dyeing method to integrate photo-thermal conversion nanoparticles into fibers, creating tunable, photo-responsive materials. rsc.org
Beyond high-visibility apparel, these dyes are used in anti-counterfeiting applications. mdpi.com Unique fluorescent markers can be woven into fabrics or applied as coatings in precise patterns that only become visible under UV light, serving as a security feature. researchgate.netmdpi.com Furthermore, functional dyes can contribute to textiles that offer UV protection and other smart properties like temperature or pH sensitivity, although the primary role of Fluorescent Yellow II is related to its fluorescence. researchgate.net
Table 1: Research Findings on Fluorescent Dyes in Smart Textiles
| Application Area | Functionality Provided | Textile Type | Method of Application | Research Finding |
|---|---|---|---|---|
| Safety Apparel | High Visibility | Polyester, Polyamide | Disperse Dyeing | Enhances conspicuity for humans during outdoor activities and for professionals like firefighters and police officers. researchgate.netmdpi.com |
| Anti-Counterfeiting | Security Feature | Cotton, Polyester | Screen Printing, Weaving | Fluorescent fibers can be woven into textiles or applied in patterns visible only under UV light to verify authenticity. researchgate.netmdpi.com |
| Smart Fabrics | Photo-responsiveness | Liquid Crystal Elastomer Fibers | Disperse Dyeing | Disperse dyeing can be used to incorporate nanoparticles, creating fibers that respond to specific wavelengths of light for applications like soft robotics and adaptive fabrics. rsc.org |
Advanced Tracing Applications in Materials Science and Engineering
The intense fluorescence of dyes like Fluorescent Yellow II makes them exceptional tracers for visualizing and quantifying movement and flow in various systems. dyetracing.com Fluorescent tracers are highly valued because they are detectable at extremely low concentrations (some below parts per trillion), are often water-soluble, and have low toxicity, making them suitable for environmental and industrial studies. dyetracing.com
In materials science and engineering, these tracers are indispensable for a range of diagnostic applications:
Hydrological and Environmental Tracing: Fluorescent dyes are widely used to trace the flow of groundwater, map subsurface water routes in karst terrain, and monitor pollutants. dyetracing.comgeoscienceworld.org For example, a dye can be injected into a sinkhole or well, and its emergence at springs or other monitoring points is tracked using fluorometers. dyetracing.com This technique is crucial for understanding aquifer connectivity, managing water resources, and conducting hydrological appraisals for projects like sanitary landfills. dyetracing.comgeoscienceworld.org The dye's path helps determine the origin, destination, and velocity of groundwater flow. dyetracing.com
Flow and Dispersion Studies: In engineering, fluorescent tracers are used to study the dispersion of substances in water bodies, analyze industrial effluent patterns, and validate hydraulic models. Their high detectability allows for precise measurement of dilution and transport pathways.
Material Integrity and Process Control: While less common, fluorescent particles or dyes can be incorporated into materials to study internal processes. They can be used to visualize crack propagation in polymers or coatings, monitor the mixing of components, or trace the movement of particles in a manufacturing process. The ability to make a tracer that is invisible in normal light but brightly fluorescent under UV illumination allows for "blind tests" where operator bias is eliminated.
The selection of a specific fluorescent dye depends on the application, the presence of background fluorescence, and the required detection method. The analysis is typically performed with a spectrofluorophotometer, which can identify the unique spectral signature of a specific dye, allowing for the simultaneous use of multiple tracers. dyetracing.com
Table 2: Characteristics of Fluorescent Dyes for Tracing Applications
| Characteristic | Description | Relevance in Materials Science & Engineering |
|---|---|---|
| High Detectability | Can be measured at very low concentrations (parts per trillion). dyetracing.com | Allows for the use of small, non-disruptive quantities and accurate tracking over large areas or volumes. |
| Water Solubility | Readily dissolves in water. dyetracing.com | Essential for tracing groundwater, river flows, and industrial water processes. |
| Low Sorption | Limited tendency to attach to sediment or other materials. | Ensures the tracer moves with the fluid it is tracking rather than being filtered out by the medium. |
| Photochemical Instability/Stability | Some dyes degrade in sunlight, while others are more stable. | Instability can be useful for applications where the tracer needs to disappear after the study, while stability is needed for long-term tracing. |
| Specific Spectral Signature | Each dye has a unique excitation and emission wavelength. dyetracing.com | Enables the use of multiple dyes simultaneously in a single system to trace different sources or pathways without interference. |
Future Research Directions and Emerging Paradigms for Fluorescent Yellow Ii Disperse
Integration with Sustainable Chemistry Principles and Green Synthesis Methodologies
A significant trajectory for future research lies in aligning the synthesis of Fluorescent Yellow II with the principles of sustainable and green chemistry. Traditional dye synthesis often involves harsh conditions and the use of hazardous reagents. nih.govnih.gov Consequently, the development of eco-friendly synthesis routes is a paramount goal.
Researchers are exploring microwave-assisted synthesis as a greener alternative to conventional heating methods for producing disperse dyes. mdpi.com This technique can significantly reduce reaction times from hours to minutes and increase product yields. nih.gov Another promising avenue is the use of ultrasonic technology in the dyeing process, which can enable dyeing at lower temperatures, thus conserving energy. nih.gov The exploration of deep eutectic solvents (DES) as an alternative to traditional dispersants in the dyeing process also presents a novel, eco-friendly approach. researchgate.net These advancements aim to minimize the environmental footprint associated with the lifecycle of Fluorescent Yellow II, from its creation to its application.
Exploration of Novel Analogues for Enhanced Performance and Specificity
The development of novel analogues of Fluorescent Yellow II is a critical area of future research, aiming to enhance its performance characteristics, such as light fastness, wash fastness, and thermal stability. google.commdpi.com By strategically modifying the chemical structure, researchers can tune the dye's properties for specific applications. For instance, introducing different functional groups can alter the dye's absorption and emission spectra, leading to new shades and improved fluorescence quantum yields. acs.org
The synthesis of new disperse dyes with heterocyclic moieties has shown potential for not only vibrant colors but also for imparting biological activities, such as anticancer and antioxidant properties, to the dyed fabrics. nih.govnih.gov The creation of a library of Fluorescent Yellow II analogues will provide a broader palette of high-performance dyes for the textile and plastics industries. organicdye.com
Table 1: Potential Structural Modifications and Their Expected Impact on Fluorescent Yellow II Properties
| Structural Modification | Expected Impact | Potential Application |
| Introduction of electron-donating groups | Red-shift in absorption/emission spectra, enhanced quantum yield | Brighter and more intense coloration in textiles |
| Incorporation of bulky side chains | Increased photostability and thermal resistance | Automotive textiles and outdoor plastics |
| Addition of reactive functional groups | Covalent bonding to fibers for improved wash fastness | High-performance apparel |
| Synthesis of metal-complexed analogues | Altered photophysical properties and potential for sensing applications | Smart textiles and functional materials |
Advanced Characterization Techniques in Operando Studies of Dye Systems
To gain a deeper understanding of the behavior of Fluorescent Yellow II during the dyeing process and its performance over time, advanced characterization techniques are being increasingly employed. In operando studies, which analyze the dye system under real-time operating conditions, are particularly valuable. nih.gov Techniques such as comprehensive two-dimensional liquid chromatography (LC×LC) coupled with mass spectrometry and UV-Vis detection can provide detailed characterization of the dye, including its contaminants and degradation products. acs.org
Spectroscopic methods like Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) are essential for elucidating the structure of new dye analogues. researchgate.net Furthermore, electrochemical impedance spectroscopy (EIS) can be used to study the charge transfer processes in dye-sensitized systems, which is relevant for applications beyond textiles, such as in solar cells. rsc.orgdiva-portal.orgimeirs.org These advanced analytical methods provide crucial data for optimizing dyeing processes and designing more durable and efficient fluorescent dyes.
Interdisciplinary Research with Materials Engineering and Environmental Science
The future of Fluorescent Yellow II extends beyond traditional dyeing applications, with significant potential in interdisciplinary research fields. In materials engineering, there is growing interest in incorporating fluorescent dyes into advanced materials to create "smart" textiles with sensing capabilities or to develop flexible electronic devices. For instance, the fluorescence quenching effect of graphene has been demonstrated with a yellow fluorescent material, indicating potential for use in photoluminescent devices. mdpi.com
In environmental science, the unique fluorescent properties of dyes like Fluorescent Yellow II can be harnessed for tracking and sensing applications. For example, fluorescent dyes can be used to monitor the dispersal of organisms in ecological studies or to develop sensors for detecting pollutants in water. nih.govnih.gov The development of fluorescent probes for detecting specific ions or molecules is an active area of research. mdpi.commdpi.com Collaboration between chemists, materials scientists, and environmental scientists will be key to unlocking the full potential of Fluorescent Yellow II in these emerging areas.
Q & A
Basic Research Question
- Gradient Testing : Prepare dye solutions at incremental concentrations (1–20 g/L) and apply to substrates. Measure fluorescence intensity pre- and post-UV exposure (e.g., 90 minutes under 300 nm light) to identify degradation thresholds .
- Statistical Modeling : Use regression analysis to correlate concentration with fluorescence decay rates, accounting for substrate porosity and dye aggregation effects .
What advanced methodologies are recommended for elucidating photodegradation mechanisms of Fluorescent Yellow II (Disperse) under varying environmental conditions?
Advanced Research Question
- Oxygen Dependency Studies :
- Anaerobic vs. Aerobic Chambers : Compare degradation rates in nitrogen-saturated vs. air-exposed environments using GCMS to identify degradation byproducts (e.g., m/z 275 and 246 fragments) .
- Quantum Yield Calculations : Measure photolysis efficiency in DMF, methanol, and ethanol under controlled oxygen levels. DMF shows higher quantum yields (0.32–0.45) due to enhanced radical stabilization .
Advanced Research Question
- Solvent-Specific Degradation Pathways : Polar protic solvents (e.g., methanol) reduce degradation rates due to hydrogen bonding, while DMF accelerates radical-mediated breakdown .
- Substrate-Dye Binding Analysis : Use FTIR and XPS to evaluate covalent vs. physical adsorption on polyester. Poor binding on cotton blends increases wash-off susceptibility .
How can contradictory data on environmental persistence of Fluorescent Yellow II (Disperse) be resolved across studies?
Advanced Research Question
- Meta-Analysis Framework : Systematically compare experimental variables (e.g., pH, microbial activity, UV intensity) from disparate studies. For instance, bioaccumulation potential may be overestimated in anaerobic aquatic systems versus aerobic soil models .
- Error Propagation Modeling : Quantify uncertainties in persistence metrics (e.g., half-life) due to analytical method variability (e.g., HPLC vs. spectrophotometry detection limits) .
What are the best practices for ensuring reproducibility in synthesizing and characterizing Fluorescent Yellow II (Disperse)?
Q. Methodological Guidance
- Synthesis Protocols : Document reagent purity (e.g., 1,8-naphthalic anhydride ≥99%), reaction times, and purification steps (e.g., column chromatography) to minimize batch variability .
- Analytical Validation : Calibrate instruments (e.g., fluorescence spectrophotometers) using standard reference materials and report detection limits for trace degradation products .
How can computational modeling complement experimental studies of Fluorescent Yellow II (Disperse)’s photophysical behavior?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
